Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate
Overview
Description
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the CAS Number: 146257-00-3 . It has a molecular weight of 241.29 and its IUPAC name is 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate . It is a solid compound that is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the use of triphenylphosphine and diethylazodicarboxylate in toluene at 20℃ for 12 hours . Another method involves a reaction in water at 55℃ for 67 hours . A third method involves the use of sodium hydroxide and diisobutylaluminium hydride in tetrahydrofuran, hexane, and water .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 . The key for this structure is HOOXYTICVUYNKS-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse . For instance, it can be synthesized from N-boc-diallylamine . It can also be used in the preparation of other compounds, such as 2,5-dihydro-pyrrole-1,3-dicarboxylic acid 1-tert-butylester 3-ethyl ester .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 241.29 . It is stored in dry conditions at 2-8°C .
Scientific Research Applications
Synthesis of Tetrahydropyridines
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. These compounds are formed with excellent yields and complete regioselectivity, highlighting the compound's role in creating structurally complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Oxazole-4-carboxylic Acid Ethyl Esters Synthesis
This compound reacts with sodium hydride and carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones to produce 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a wide range of carboxylic acids, including N-Boc-protected amino acids, demonstrating its utility in the synthesis of oxazole derivatives (Tormyshev et al., 2006).
Functionalized Pyrrole Derivatives
Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, using this compound, leads to functionalized pyrrole derivatives. This method offers a convenient approach to synthesizing Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be easily converted into deprotected derivatives (Gabriele et al., 2012).
Microwave-Assisted Synthesis
The compound is involved in the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, demonstrating the advantages of rapid and efficient synthesis under microwave irradiation. This highlights its role in facilitating more efficient synthetic routes in organic chemistry (Gu & Li, 2013).
Corrosion Inhibition
Derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied as corrosion inhibitors for mild steel in industrial pickling processes. These derivatives exhibit high efficiency and potential as eco-friendly corrosion inhibitors, underscoring the compound's applicability beyond organic synthesis (Dohare et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXYTICVUYNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707421 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-00-3 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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